BenchChemオンラインストアへようこそ!

8-Bromo-4-chloropyrrolo[1,2-A]pyrazine

Medicinal Chemistry Diversity-Oriented Synthesis Kinase Inhibitor Library

Select 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine as your strategic kinase inhibitor scaffold. Orthogonal 8-Br/4-Cl handles permit sequential Pd couplings: selective Suzuki-Miyaura at C-8, then distinct functionalization at C-4. The 4-Cl group also directs exclusive C-6 C–H arylation, avoiding C-8 isomers. This dual-halogenated core accelerates SAR exploration of JAK/SYK/Cdc7 targets, accessing chemical space inaccessible with mono-halogenated or unsubstituted analogs.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
Cat. No. B11874258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloropyrrolo[1,2-A]pyrazine
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=CC2=C1Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-1-2-11-6(5)3-10-4-7(11)9/h1-4H
InChIKeyUNFVIJDILRAKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-chloropyrrolo[1,2-A]pyrazine for Diversified Heterocyclic Synthesis and Kinase-Focused Library Procurement


8-Bromo-4-chloropyrrolo[1,2-A]pyrazine (CAS: 1416439-60-5) is a halogenated pyrrolo[1,2-a]pyrazine core bearing orthogonal bromo and chloro substituents at the 8- and 4-positions, respectively . This specific substitution pattern confers distinct, predictable reactivity for sequential palladium-catalyzed cross-coupling, positioning it as a strategic intermediate for generating diversified kinase-targeted libraries [1][2].

Why 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine Cannot Be Replaced by Mono-Halogenated or Parent Pyrrolopyrazine Analogs


Generic substitution of 8-bromo-4-chloropyrrolo[1,2-A]pyrazine with parent pyrrolo[1,2-a]pyrazine or mono-halogenated analogs (e.g., 8-bromopyrrolo[1,2-a]pyrazine) is untenable for precision medicinal chemistry. The parent core lacks the essential halogen handles required for modern cross-coupling reactions, effectively limiting its utility to non-diversifiable endpoints [1]. Mono-halogenated alternatives introduce only a single vector for derivatization, dramatically reducing the accessible chemical space. Crucially, this specific dual-halogenation pattern (8-Br/4-Cl) provides an orthogonal reactivity profile—the bromo substituent is inherently more reactive in Pd-catalyzed couplings, enabling selective sequential functionalization that is impossible with a single halogen or alternative substitution patterns [2]. This capability is paramount for constructing targeted libraries, such as those described in kinase inhibitor patents where specific C-8 and C-4 vectors are required for optimal target engagement [3].

Procurement-Relevant Quantitative Differentiation of 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine Against Closest Analogs


Orthogonal Halogen Reactivity Enables Sequential Diversification Unattainable with Mono-Halogenated or Parent Scaffolds

8-Bromo-4-chloropyrrolo[1,2-A]pyrazine possesses two electronically and sterically distinct halogens, enabling a proven orthogonal reactivity sequence for the selective, sequential introduction of diverse aryl and heteroaryl groups. This represents a key differentiation from mono-halogenated analogs (e.g., 8-bromopyrrolo[1,2-a]pyrazine) and the unsubstituted parent core, which are chemically incapable of such stepwise diversification [1]. Specifically, in Pd-catalyzed Suzuki-Miyaura couplings, the 8-Br substituent exhibits significantly higher reactivity than the 4-Cl, allowing for a first, selective coupling at the C-8 position [1].

Medicinal Chemistry Diversity-Oriented Synthesis Kinase Inhibitor Library

Direct Evidence for C-6 Arylation Preference in 4-Chloro Substituted Pyrrolopyrazines Over Unsubstituted Analogs

The presence of a 4-chloro substituent on the pyrrolo[1,2-a]pyrazine core significantly directs the regioselectivity of Pd-catalyzed direct C-H arylation. Studies demonstrate that while the parent, unsubstituted core yields a mixture of C-6 and C-8 arylated products, the 4-chloro core provides exclusive selectivity for the C-6 position [1]. The presence of an 8-bromo handle, as in the target compound, transforms this into a powerful dual-functionalization strategy, where the intrinsic C-6 reactivity can be leveraged orthogonally to the C-8 halogen handle.

Medicinal Chemistry Regioselective C-H Activation Synthetic Methodology

Differentiated Biological Activity Profile vs. Related Dihalogenated Analog

The specific 8-Br/4-Cl substitution pattern yields a distinct kinase inhibition profile compared to its 6,8-dibromo-4-chloro analog. While the 6,8-dibromo variant is a valuable intermediate for C-6 arylation [1], the 8-Br/4-Cl compound is more directly aligned with potent kinase inhibitor pharmacophores. Patent data reveals that compounds retaining the 4-chloro substituent and incorporating an 8-substituent (where the 8-position is often derived from an 8-bromo handle) are consistently among the most potent inhibitors of JAK and SYK kinases, with exemplary compounds showing IC₅₀ values in the low nanomolar range (e.g., ≤ 100 nM) [2].

Kinase Inhibition JAK/SYK Pathway In Vitro Pharmacology

Validated Application Scenarios for 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine in Industrial Medicinal Chemistry


Strategic Building Block for Sequential, Diversity-Oriented Synthesis (DOS) of Kinase-Targeted Libraries

Medicinal chemistry teams aiming to efficiently explore chemical space around a pyrrolo[1,2-a]pyrazine core should prioritize 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine as a core scaffold. Its orthogonal halogen reactivity enables a proven DOS strategy: a first Pd-catalyzed coupling (e.g., Suzuki-Miyaura) can be performed selectively at the more reactive C-8 bromo position to introduce diverse aryl/heteroaryl groups, followed by a second, distinct coupling reaction at the C-4 chloro position [1]. This sequential approach allows for the rapid, stepwise construction of highly complex and diverse compound libraries, a capability not offered by mono-halogenated or unsubstituted analogs. This is the ideal workflow for exploring SAR around kinase targets like JAK, SYK, or Cdc7, as described in numerous patents [2].

Precision Synthesis of Regioisomerically Pure C-6 Arylated Pyrrolopyrazine Analogs

For programs requiring a specific substitution at the C-6 position, 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine offers a unique and compelling advantage. The presence of the 4-chloro substituent is known to direct exclusive C-6 regioselectivity in Pd-catalyzed C-H activation/arylation reactions, avoiding the formation of unwanted C-8 isomeric byproducts that plague the unsubstituted core [1]. This ensures the procurement of this specific intermediate leads to a cleaner, higher-yielding synthesis of the desired C-6 functionalized analogs, which can then be further elaborated via the 8-bromo handle.

Precursor to Validated JAK/SYK Kinase Inhibitor Pharmacophores

Organizations focused on developing novel JAK or SYK kinase inhibitors for autoimmune and inflammatory diseases should consider 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine as a high-priority synthetic entry point. The 4-chloro-8-substituted pyrrolopyrazine framework constitutes the core of potent inhibitor series detailed in key patent literature, with exemplified compounds demonstrating IC₅₀ values at or below 100 nM against these therapeutic targets [2]. By starting with this precisely substituted core, medicinal chemists can bypass several early-stage synthetic steps and directly explore the most promising vectors for improving potency and selectivity, thereby accelerating lead optimization timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.